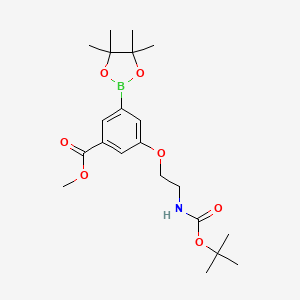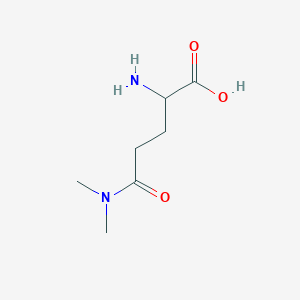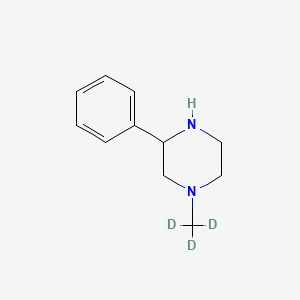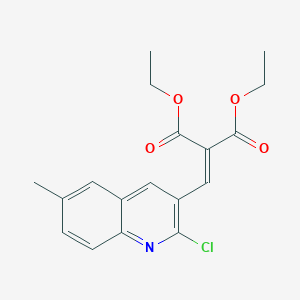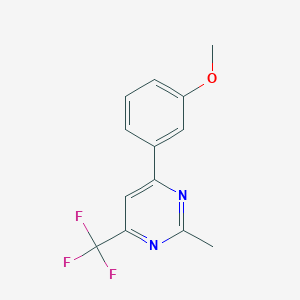
6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of trifluoromethyl and methoxyphenyl groups in the structure of this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, methylamine, and trifluoromethylpyrimidine derivatives.
Condensation Reaction: The first step involves the condensation of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a trifluoromethylpyrimidine derivative under acidic or basic conditions to form the desired pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of succinate dehydrogenase (SDH) enzyme by forming hydrogen bonds with key amino acid residues . This inhibition disrupts the electron transport chain, leading to reduced energy production in microbial cells, thereby exhibiting antifungal and antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyrimidine Derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.
3-Methoxyphenyl Derivatives: Compounds with the 3-methoxyphenyl group also show comparable chemical properties and applications.
Uniqueness
6-(3-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of trifluoromethyl and methoxyphenyl groups in its structure. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C13H11F3N2O |
|---|---|
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-17-11(7-12(18-8)13(14,15)16)9-4-3-5-10(6-9)19-2/h3-7H,1-2H3 |
Clave InChI |
CMYAIQJTZZDIIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


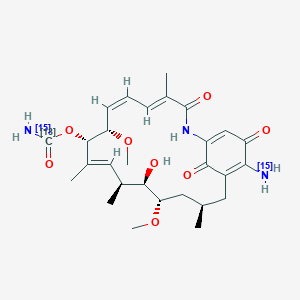
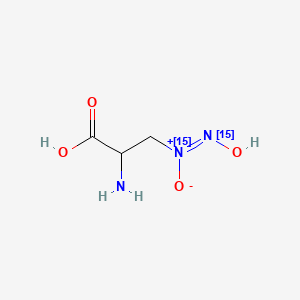
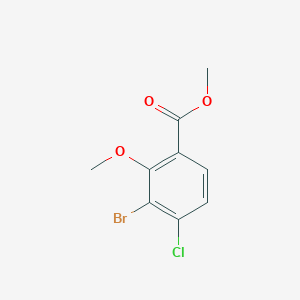

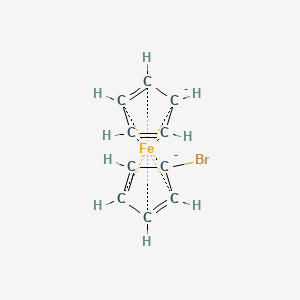
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
